2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione
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Overview
Description
2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can further undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions allows for subsequent modifications of the heterocyclic system, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidin-5-ones, while substitution reactions can introduce various alkyl groups at the amino position .
Scientific Research Applications
2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to tyrosine residues in proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are closely related compounds with variations in their functional groups, leading to different pharmacological properties.
Uniqueness
2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
945738-71-6 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-amino-3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-5-3(6(13)11-7)1-2-4(12)9-5/h1-2H,(H4,8,9,10,11,12,13) |
InChI Key |
PYMUASPSYPIGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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